molecular formula C6H6O3S2 B2820436 3-Methanesulfonylthiophene-2-carbaldehyde CAS No. 2092396-88-6

3-Methanesulfonylthiophene-2-carbaldehyde

Cat. No.: B2820436
CAS No.: 2092396-88-6
M. Wt: 190.23
InChI Key: LHVHEDLTQMUKFX-UHFFFAOYSA-N
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Description

3-Methanesulfonylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C6H6O3S2. It is a thiophene derivative, characterized by the presence of a methanesulfonyl group at the 3-position and an aldehyde group at the 2-position of the thiophene ring. This compound is known for its versatility in various scientific studies and applications, ranging from pharmaceutical research to material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonylthiophene-2-carbaldehyde typically involves the introduction of the methanesulfonyl group and the aldehyde group onto the thiophene ring. One common method is the sulfonylation of thiophene derivatives followed by formylation. The reaction conditions often include the use of sulfonyl chlorides and formylating agents under controlled temperatures and pH levels .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation and formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methanesulfonylthiophene-2-carbaldehyde is utilized in a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methanesulfonylthiophene-2-carbaldehyde is unique due to the presence of both the methanesulfonyl and aldehyde groups, which confer distinct chemical reactivity and versatility in various applications. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a valuable compound in scientific research .

Properties

IUPAC Name

3-methylsulfonylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S2/c1-11(8,9)6-2-3-10-5(6)4-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVHEDLTQMUKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(SC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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